4-Methyl-1-phenylpentan-3-amine

Overview

Description

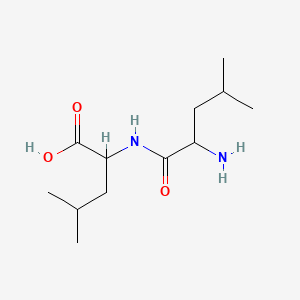

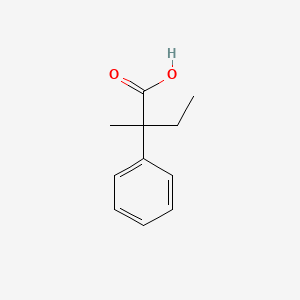

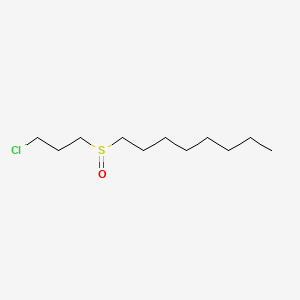

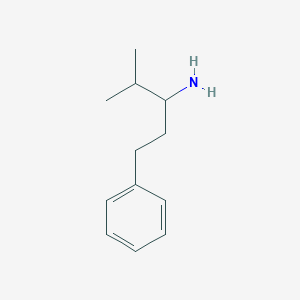

4-Methyl-1-phenylpentan-3-amine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1-phenylpentan-3-amine consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1-phenylpentan-3-amine include a predicted melting point of 33.50° C, a predicted boiling point of 261.3° C at 760 mmHg, a predicted density of 0.9 g/cm3, and a predicted refractive index of n20D 1.51 .Scientific Research Applications

Fluorescent and Colorimetric pH Probe

A study by Diana et al. (2020) described the synthesis of a fluorescent and colorimetric pH probe, which could be used for monitoring acidic and alkaline solutions. This probe, utilizing a benzothiazole moiety and a charged trimethyl amino group, showed potential as an on-off real-time pH sensor for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Enantioselective Synthesis in Organic Chemistry

Jha et al. (2010) described a method for asymmetric synthesis of syn/anti-1,3-amino alcohols, including the synthesis of bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol. This method is significant for the synthesis of complex organic compounds (Jha, Kondekar, & Kumar, 2010).

CO2 Capture Technology

Nwaoha et al. (2019) conducted a study on CO2 capture using novel amine solvent blends containing MDEA and 1,5-diamino-2-methylpentane. This research is relevant to reducing greenhouse gas emissions and improving the efficiency of CO2 capture technologies (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) investigated the antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. This research contributes to the development of new pharmaceutical compounds with potential antimicrobial properties (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Anti-Inflammatory Activity in Medicinal Chemistry

Sondhi et al. (2010) synthesized various pyrimidine and condensed pyrimidine derivatives and evaluated them for anti-inflammatory activity. This research is important for the development of new anti-inflammatory drugs (Sondhi, Singh, Agrawal, Saxena, & Roy, 2010).

Drug-Like Chemical Space Expansion

Kanazawa et al. (2017) developed a method for synthesizing multifunctionalized bicyclo[1.1.1]pentane derivatives, which are valuable in drug discovery for expanding the available drug-like chemical space (Kanazawa, Maeda, & Uchiyama, 2017).

Corrosion Inhibition

Negm et al. (2012) investigated the corrosion inhibition of carbon steel using novel Schiff bases, contributing to the field of corrosion science and material protection (Negm, Badr, Aiad, Zaki, & Said, 2012).

properties

IUPAC Name |

4-methyl-1-phenylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCYPOVFQBAQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-phenylpentan-3-amine | |

CAS RN |

4812-69-5 | |

| Record name | NSC22981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.